molecular formula C10H13BrS B189697 1-Bromo-4-butylthiobenzene CAS No. 121392-35-6

1-Bromo-4-butylthiobenzene

Cat. No. B189697
CAS RN: 121392-35-6
M. Wt: 245.18 g/mol
InChI Key: CYFJLXXVMAJKNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-Bromo-4-butylthiobenzene is 1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and sulfur atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-butylthiobenzene are not detailed in the search results, bromobenzene compounds are known to participate in a variety of reactions. For example, they can undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

1-Bromo-4-butylthiobenzene has a molecular weight of 245.18 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Molecular Building Blocks

1-Bromo-4-butylthiobenzene serves as a valuable precursor in organic synthesis, contributing to the construction of complex molecular architectures:

  • Synthesis of Isoindole-Thiones : It's involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, a process starting from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and involving intramolecular cyclization to yield substituted and disubstituted isoindole-thiones (Kobayashi et al., 2013).

  • Molecular Electronics : As a simple and accessible aryl bromide, 1-Bromo-4-butylthiobenzene is a useful building block for thiol end-capped molecular wires, crucial in the field of molecular electronics (Stuhr-Hansen et al., 2005).

  • Organic Synthesis Support : Carbosilane dendrimers, which can be used as soluble supports for organic synthesis, are synthesized using rigid-core molecules such as 1,3,5-tris(4-bromophenyl)benzene. An optimized protocol involving 1-bromo-4-lithiobenzene, a derivative, ensures efficient synthesis with high yield and purity (Wander et al., 2009).

Catalysis and Reaction Mechanisms

1-Bromo-4-butylthiobenzene plays a role in various catalytic processes and reaction mechanisms:

  • Oxidative Desulfurization : It's part of processes involving Bronsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), which act as extractants and catalysts in the desulfurization of diesel fuel, enhancing the removal of sulfur compounds (Gao et al., 2010).

  • Phase-Transfer Catalysis : The molecule is also involved in phase-transfer catalysis processes. For instance, the preparation of 1-butoxy-4-nitrobenzene is catalyzed by multi-site phase-transfer catalysts, where the reaction kinetics are significantly enhanced under ultrasound irradiation (Harikumar & Rajendran, 2014).

Spectroscopy and Material Properties

1-Bromo-4-butylthiobenzene is utilized in studying the material properties and spectroscopic characteristics of various compounds:

  • Spectroscopic Studies : Research involving 2-bromo-1, 4-dichlorobenzene (BDB) leverages DFT analysis to understand its higher electronic density and properties like NLO, quantum chemical descriptors, and hyperpolarizability, with 1-Bromo-4-butylthiobenzene being a related compound in these studies (Vennila et al., 2018).

Safety and Hazards

1-Bromo-4-butylthiobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-butylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFJLXXVMAJKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560040
Record name 1-Bromo-4-(butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-butylthiobenzene

CAS RN

121392-35-6
Record name 1-Bromo-4-(butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The general procedure was used to convert 4-iodo bromobenzene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (450 mg, 92% yield). 1H NMR (300 MHz, CDCl3) δ 7.39–7.36 (d, J=8.6, 2H; Ha, Ha′), 7.19–7.15 (d, J=8.28, 2H; Hb, Hb′), 2.91–2.86 (t, J=7.1, 2H; Hc), 1.57–1.47 (m, 2H; Hd), 1.41–1.31 (m, 2H; He), 0.94–0.89 (t, J=7.3, 3H; Hf). 13C NMR (75 MHz, CDCl3) δ 136.2 (C4), 131.7 (C1, C1′), 130.2 (C2, C2′), 119.2 (C3), 33.2 (C5), 30.9 (C6), 21.8 (C7), 13.5 (C8). Anal. Calcd. for C10H13Br C, 48.99; H, 5.34; S, 13.08; Found C, 49.09; H, 5.44; S, 12.96.
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Synthesis routes and methods II

Procedure details

4-Bromobenzenethiol (5 g, 26.44 mmol) was added to a solution of sodium methoxide (1.43 g, 26.48 mmol) in 20 ml of anhydrous methanol. The mixture was stirred for 30 min under nitrogen at room temperature and a solution of methyl iodide (4.51 g, 31.77 mmol) in 20 ml anhydrous methanol was then added. The reaction mixture was stirred overnight at room temperature, poured into 2 M of NaOH aqueous solution (30 ml) and extracted three times with ether (3×100 ml ). The combined organic layer was washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After removal of solvent, the product was purified by distillation at 117-119° C. (0.5 mmHg) and was isolated in 88.4% (5.72 g) yield.
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